DERA Substrate Specificity
Recombinant DERA from Haemophilus influenzae Rd KW20 was characterized using 2-deoxyribose 5-phosphate as the native substrate and 2-deoxy-D-ribose as a non-phosphorylated comparator. The enzyme exhibited a 175-fold lower Km for the phosphorylated 2-deoxyribose 5-phosphate relative to the non-phosphorylated sugar, demonstrating the absolute requirement for the 5′-phosphate group to achieve kinetically competent substrate binding [1].
vs 2-deoxy-D-ribose: Km 24.77 mM (175-fold)
| Evidence Dimension | Apparent Michaelis-Menten constant (Km) for DERA |
|---|---|
| Target Compound Data | Km = 0.14 mM |
| Comparator Or Baseline | 2-deoxy-D-ribose: Km = 24.77 mM |
| Quantified Difference | 175.5-fold lower Km (higher affinity) for the phosphorylated compound |
| Conditions | Recombinant H. influenzae DERA purified via affinity chromatography; assayed in standard buffer at optimal pH and temperature |
Why This Matters
The >175-fold difference in Km establishes that non-phosphorylated 2-deoxy-D-ribose cannot serve as a functional substitute in DERA-based biocatalytic or screening assays, as it requires supraphysiological concentrations to achieve meaningful catalytic turnover.
- [1] Oh HJ, Kim SY, Kim JH, Kim BG, Kim YC. Expression and characterization of a novel 2-deoxyribose-5-phosphate aldolase from Haemophilus influenzae Rd KW20. Appl Biol Chem. 2014;57(5):655-660. doi:10.1007/s13765-014-4231-9 View Source
